molecular formula C19H17NO5 B13697862 6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid

6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid

Cat. No.: B13697862
M. Wt: 339.3 g/mol
InChI Key: YFLLKJPWTRBGSM-UHFFFAOYSA-N
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Description

6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid is a quinoline derivative with potential applications in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of methoxy and carboxylic acid groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylic acid

InChI

InChI=1S/C19H17NO5/c1-23-15-5-3-12(4-6-15)11-25-18-9-16-13(8-17(18)24-2)7-14(10-20-16)19(21)22/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

YFLLKJPWTRBGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2OC)C(=O)O

Origin of Product

United States

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